Cas no 1361863-89-9 (6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine)

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine structure
1361863-89-9 structure
商品名:6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine
CAS番号:1361863-89-9
MF:C17H10Cl4N2
メガワット:384.086699962616
CID:4928682

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine
    • インチ: 1S/C17H10Cl4N2/c18-9-1-3-11(14(20)7-9)12-5-6-16(22)23-17(12)13-4-2-10(19)8-15(13)21/h1-8H,(H2,22,23)
    • InChIKey: OSGGKOSDZFURKN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1=CC=C(N)N=C1C1C=CC(=CC=1Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 397
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 6.3

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022005599-1g
6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine
1361863-89-9 97%
1g
$1,764.00 2022-04-02
Alichem
A022005599-250mg
6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine
1361863-89-9 97%
250mg
$748.00 2022-04-02
Alichem
A022005599-500mg
6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine
1361863-89-9 97%
500mg
$960.40 2022-04-02

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine 関連文献

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridineに関する追加情報

Research Brief on 6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine (CAS: 1361863-89-9): Recent Advances and Applications

6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine (CAS: 1361863-89-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine core and dichlorophenyl substituents, has been investigated for its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its molecular interactions, pharmacokinetic properties, and therapeutic potential, making it a subject of growing interest among researchers.

One of the key areas of focus in recent research has been the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine exhibits selective inhibition against specific kinase targets, suggesting its potential as a lead compound for further optimization. Molecular docking simulations have further elucidated its binding interactions, providing insights into its mechanism of action.

In addition to its kinase inhibitory properties, this compound has also been evaluated for its antimicrobial activity. Recent findings indicate that 6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis has been proposed as a possible mechanism, although further studies are needed to confirm this hypothesis. These results highlight its potential as a scaffold for developing novel antibiotics.

Pharmacokinetic studies have also been conducted to assess the compound's bioavailability and metabolic stability. Early-stage in vivo experiments in rodent models have revealed moderate oral bioavailability and a favorable half-life, suggesting its suitability for further preclinical development. However, challenges such as solubility and potential off-target effects remain to be addressed. Researchers are currently exploring structural modifications to enhance its drug-like properties while retaining its biological activity.

Looking ahead, the future research directions for 6-Amino-2,3-bis(2,4-dichlorophenyl)pyridine include optimizing its chemical structure for improved efficacy and safety, as well as expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside. With its promising biological activities and versatile chemical scaffold, this compound holds considerable potential for advancing drug discovery in oncology, infectious diseases, and beyond.

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